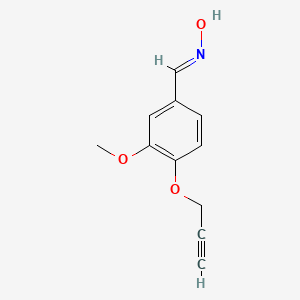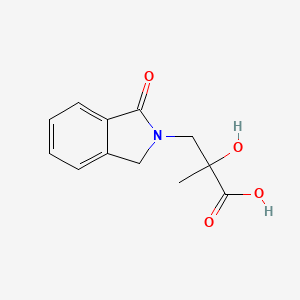
2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was achieved using a slow evaporation solution growth technique, which suggests a possible method for synthesizing similar nitrophenyl ethanone derivatives . Another example is the synthesis of 2-(4-acetyl-2-nitrophenyl)ethyl, which involved the preparation of an alcohol precursor and subsequent amino acid derivatives . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, which reveals lattice parameters and molecular geometry . Nuclear magnetic resonance spectroscopy and elemental analysis have also been used to confirm the structure of new heterocycles . These techniques would likely be applicable in analyzing the molecular structure of 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
Chemical Reactions Analysis
The chemical reactions involving nitrophenyl ethanone derivatives can be complex. For example, the reaction of a triazolyl ethanone compound with hydroxylamine hydrochloride resulted in the formation of an oxime in high yield . This indicates that nitrophenyl ethanone compounds can participate in reactions with nucleophiles, which could be relevant for the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been extensively studied. For instance, the thermal stability of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone was found to be up to 263°C, with a melting point of 170°C . Optical properties such as UV-vis-NIR absorption and photoluminescence emission spectra have also been characterized, indicating transparency in certain regions and specific emission behaviors . Non-linear optical properties like absorption coefficient, refractive index, and susceptibility have been calculated using techniques like Z-scan, revealing properties such as reverse saturation absorption and self-defocusing performance . These properties are crucial for applications in nonlinear optics and could be similar for 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone.
Applications De Recherche Scientifique
Electrochemical Synthesis
The electrochemical oxidation of related compounds to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone has been studied, leading to the development of a new method for synthesizing phenylpiperazine derivatives. This approach is environmentally friendly, reagent-less, and operates under ambient conditions, making it significant for the synthesis of various derivatives in aqueous solutions with high atom economy and safe waste management (Nematollahi & Amani, 2011).
Conformational and Vibrational Studies
A computational assessment of a synthesized compound structurally related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone reveals insights into its biochemical properties. Vibrational analyses, including infrared and Raman spectroscopy, help in characterizing these compounds. This study also explores the potential molecular docking mechanisms of such molecules in human GABA A receptors, adding to the understanding of their biochemical interactions (Onawole et al., 2017).
Phase Equilibrium Research
Research on the phase equilibrium of compounds like 1-(4-nitrophenyl)ethanone in various solvents contributes to understanding the solubility and separation processes of these chemicals. This research is crucial for developing methods to separate mixtures containing compounds like 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone (Li et al., 2019).
Synthesis of Chalcone Analogues
The synthesis of α,β-unsaturated ketones as chalcone analogues has been explored using compounds similar to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone. This research demonstrates a method to create a wide variety of chalcone analogues, expanding the chemical repertoire for various applications (Curti, Gellis, & Vanelle, 2007).
Drug Discovery and Antagonist Studies
While focusing away from drug use, dosage, and side effects, research on novel CCR1 antagonists based on structures related to 2-(4-Nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone indicates the potential of these compounds in drug discovery. These studies involve screening compound libraries and structure-activity relationship (SAR) studies, which are pivotal in finding new therapeutic agents (Pennell et al., 2013).
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-15-6-8-17(9-7-15)21(23)24)20-12-10-19(11-13-20)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDWOWIAEZCJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542384.png)

![2-[1-(1H-Imidazole-5-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2542388.png)
![1-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2542392.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyrazin-2-yl)methanone](/img/structure/B2542396.png)
![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B2542398.png)
![2-(5,6-Dimethylpyrimidin-4-yl)-N-(4-ethoxyphenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2542400.png)
![1-((3-chlorophenyl)sulfonyl)-3-cyclopentyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2542401.png)

![3-(1,3-Benzodioxol-5-yl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2542403.png)
![2-Chloro-N-methyl-N-[2-methyl-4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B2542404.png)